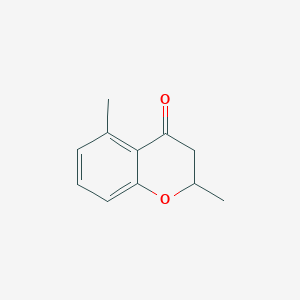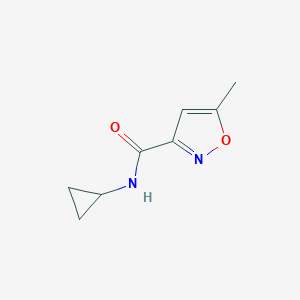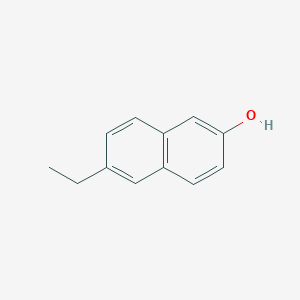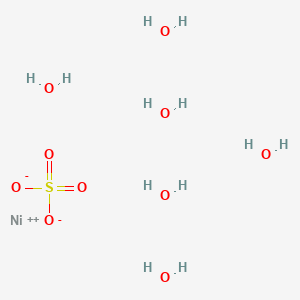
3-Phenylquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylquinoxaline 1-oxide (PQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQ is a derivative of quinoxaline and is widely used as a fluorescent probe for studying biological systems.
作用機序
The mechanism of action of 3-Phenylquinoxaline 1-oxide is based on its ability to act as a fluorescent probe. When 3-Phenylquinoxaline 1-oxide is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of 3-Phenylquinoxaline 1-oxide. This property of 3-Phenylquinoxaline 1-oxide has been used to monitor changes in the concentration of biomolecules in biological systems.
Biochemical and Physiological Effects:
3-Phenylquinoxaline 1-oxide has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, it is important to note that 3-Phenylquinoxaline 1-oxide can interact with biomolecules and alter their function. Therefore, it is important to use 3-Phenylquinoxaline 1-oxide in appropriate concentrations and to carry out appropriate controls to ensure that the observed effects are due to 3-Phenylquinoxaline 1-oxide and not other factors.
実験室実験の利点と制限
One of the main advantages of 3-Phenylquinoxaline 1-oxide is its ability to act as a fluorescent probe. This property of 3-Phenylquinoxaline 1-oxide has been used to study a wide range of biological systems. Another advantage of 3-Phenylquinoxaline 1-oxide is its low toxicity profile, which makes it suitable for use in scientific research. However, one of the limitations of 3-Phenylquinoxaline 1-oxide is its limited solubility in aqueous solutions. This can make it difficult to work with 3-Phenylquinoxaline 1-oxide in some experimental systems.
将来の方向性
There are several future directions for research on 3-Phenylquinoxaline 1-oxide. One area of research is the development of new synthetic methods for 3-Phenylquinoxaline 1-oxide that can improve its purity and solubility. Another area of research is the development of new applications for 3-Phenylquinoxaline 1-oxide in scientific research. For example, 3-Phenylquinoxaline 1-oxide could be used to study the interactions of drugs with proteins in more detail. Additionally, 3-Phenylquinoxaline 1-oxide could be used to study the structure and function of biomolecules in more detail. Finally, 3-Phenylquinoxaline 1-oxide could be used to develop new diagnostic tools for detecting diseases.
合成法
3-Phenylquinoxaline 1-oxide can be synthesized by the condensation of 2-aminobenzophenone with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as acetic anhydride or acetic acid. The resulting product is then oxidized to form 3-Phenylquinoxaline 1-oxide. The purity of 3-Phenylquinoxaline 1-oxide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-Phenylquinoxaline 1-oxide is widely used as a fluorescent probe for studying biological systems. It can be used to study the binding of proteins, nucleic acids, and other biomolecules. 3-Phenylquinoxaline 1-oxide has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes. 3-Phenylquinoxaline 1-oxide has been shown to be a useful tool for studying the structure and function of biological systems.
特性
CAS番号 |
10129-97-2 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC名 |
1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H |
InChIキー |
RPWCQJDGKGFSIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





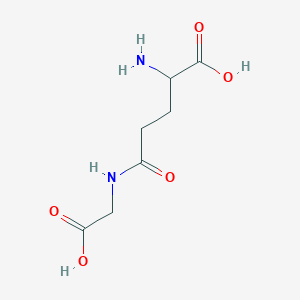
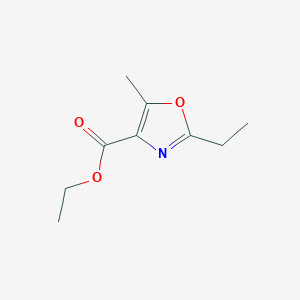
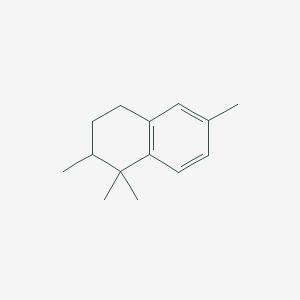
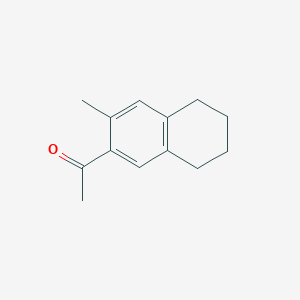
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)

